1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
CAS No.: 393864-02-3
Cat. No.: VC2941009
Molecular Formula: C24H54Cl8N8
Molecular Weight: 738.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393864-02-3 |
|---|---|
| Molecular Formula | C24H54Cl8N8 |
| Molecular Weight | 738.4 g/mol |
| IUPAC Name | 1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride |
| Standard InChI | InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H |
| Standard InChI Key | OPTWGJVUSSSDGH-UHFFFAOYSA-N |
| SMILES | C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
| Canonical SMILES | C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is identified by several key parameters outlined in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 393864-02-3 |
| Alternative CAS | 211574-26-4 |
| Molecular Formula | C₂₄H₅₄Cl₈N₈ |
| Molecular Weight | 738.4 g/mol |
| IUPAC Name | 1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride |
| Standard InChI | InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H |
| Standard InChIKey | OPTWGJVUSSSDGH-UHFFFAOYSA-N |
| PubChem CID | 71437515 |
The compound is also known by several synonyms including 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene octahydrochloride and BISCYCLEN PARA .
Structural Features
The molecular structure consists of a central 1,4-phenylene (para-substituted benzene) core with two tetraazacyclododecane rings attached via methylene bridges. This creates a symmetric molecule with multiple nitrogen atoms capable of coordination. The compound exists as an octahydrochloride salt, which enhances its solubility in polar solvents while maintaining its chelating properties.
The parent compound has the formula C₂₄H₄₆N₈, while the octahydrochloride salt (C₂₄H₅₄Cl₈N₈) incorporates eight hydrochloride molecules, significantly altering its physical properties and solubility profile .
Physical Properties
The physical and chemical properties of 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride are crucial for understanding its behavior in various applications. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 738.4 g/mol |
| Physical State | Solid |
| Hydrogen Bond Donor Count | 14 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Exact Mass | 738.192065 Da |
| Monoisotopic Mass | 734.197965 Da |
The compound's structure, with multiple nitrogen donor atoms, confers significant hydrogen bonding capabilities, which influences its solubility and interaction with biological systems .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride involves a series of chemical reactions, typically beginning with 1,2-dibromobenzene and formaldehyde. This is followed by cyclization reactions with 1,4,7,10-tetraazacyclododecane. The process requires carefully controlled temperature conditions and specific molar ratios of reactants to optimize yield and purity.
The general synthetic approach can be summarized as:
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Reaction of 1,2-dibromobenzene with formaldehyde
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Cyclization with 1,4,7,10-tetraazacyclododecane
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Formation of the octahydrochloride salt
Chemical Behavior
This compound exhibits properties typical of tetraamine complexes, particularly the ability to form stable complexes with various metal ions. The tetraazacyclododecane rings provide multiple nitrogen donor atoms that can effectively coordinate with metal ions, forming chelate complexes. This chelation process results in stable complexes that can interact with biological molecules, potentially altering their function or facilitating their transport within biological systems.
The octahydrochloride salt form enhances water solubility while maintaining the compound's coordination capabilities, making it suitable for applications in aqueous environments. The compound's coordination chemistry is dominated by the nitrogen donor atoms in the cyclen (1,4,7,10-tetraazacyclododecane) rings, which can coordinate in various geometries depending on the metal ion and reaction conditions.
Applications in Research and Industry
Coordination Chemistry
In coordination chemistry, 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride serves as a versatile ligand capable of forming complexes with a wide range of metal ions. The compound's structure, featuring multiple nitrogen donor atoms arranged in cyclic patterns, enables it to form stable complexes with transition metals, lanthanides, and actinides.
These coordination complexes have potential applications in:
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Catalysis of organic reactions
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Development of metal-based contrast agents
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Extraction and separation of metal ions
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Construction of supramolecular assemblies
Medicinal Chemistry
The compound has significant potential in medicinal chemistry, particularly in the development of drugs that require chelation properties. Its unique structure allows for interactions with biological molecules that can alter their function or facilitate their transport within biological systems.
Potential medicinal applications include:
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Development of MRI contrast agents
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Design of metal-based therapeutic agents
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Creation of radiopharmaceuticals for diagnostic imaging
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Drug delivery systems leveraging metal coordination
Related Compounds and Structural Analogues
Several compounds with structural similarities to 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride exist, each with unique properties and applications.
Structural Isomers
The positioning of the methylene bridges on the phenyl ring creates distinct structural isomers:
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1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (para-substituted)
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1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (meta-substituted)
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1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (ortho-substituted)
The meta-substituted analogue (1,3-phenylene) has the molecular formula C₂₄H₄₆N₈ with an average mass of 446.688 and is also known by names such as m-Xylenediyl-bicyclen IPS150 .
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